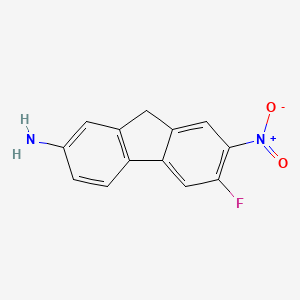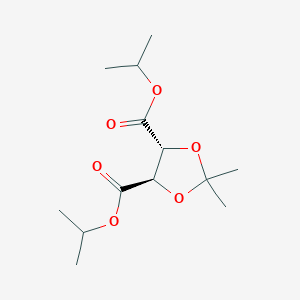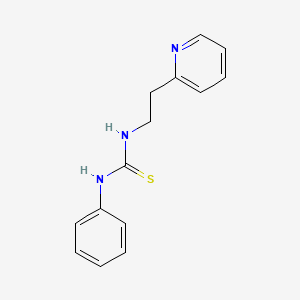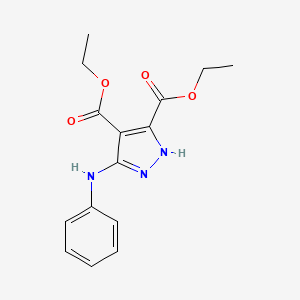methanone](/img/structure/B11942024.png)
[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl](2-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as bromination, furan ring formation, and pyrazole ring synthesis. Common reagents used in these steps include bromine, furan, and hydrazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the core of the compound.
Pyrazole: Another heterocyclic compound with a similar ring structure.
Furan: A five-membered aromatic ring similar to the furan moiety in the compound.
Uniqueness
6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE is unique due to its specific combination of functional groups and substituents, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C29H19Br2N3O3 |
|---|---|
Molecular Weight |
617.3 g/mol |
IUPAC Name |
6-bromo-3-[2-(2-bromobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H19Br2N3O3/c30-18-12-13-22-20(15-18)26(17-7-2-1-3-8-17)27(28(35)32-22)23-16-24(25-11-6-14-37-25)34(33-23)29(36)19-9-4-5-10-21(19)31/h1-15,24H,16H2,(H,32,35) |
InChI Key |
QCWDMJBSHYQNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




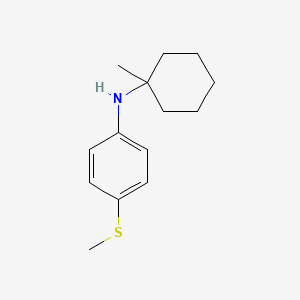


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
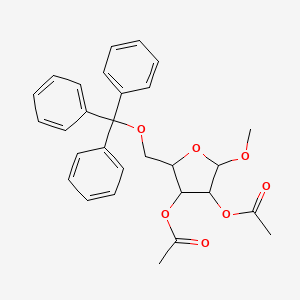
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)

